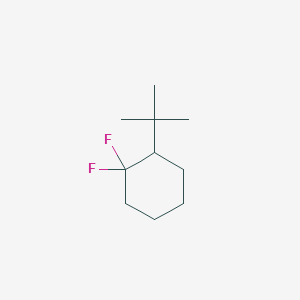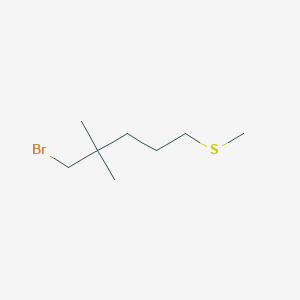
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane is an organic compound with the molecular formula C8H17BrS. It is a halogenated compound characterized by the presence of a bromine atom, a methylsulfanyl group, and a branched alkane chain. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the bromination of 2,2-dimethyl-5-(methylsulfanyl)pentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product.
化学反应分析
Types of Reactions
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide, or primary amines in ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Substitution: 2,2-Dimethyl-5-(methylsulfanyl)pentanol, 2,2-Dimethyl-5-(methylsulfanyl)pentanenitrile, or 2,2-Dimethyl-5-(methylsulfanyl)pentylamine.
Oxidation: 1-Bromo-2,2-dimethyl-5-(methylsulfinyl)pentane or 1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane.
Reduction: 2,2-Dimethyl-5-(methylsulfanyl)pentane.
科学研究应用
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving halogenated compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals and its interactions with biological targets.
Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane involves its reactivity as a halogenated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The methylsulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules. These reactions are facilitated by the compound’s molecular structure, which allows for various chemical transformations.
相似化合物的比较
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane can be compared with similar compounds such as:
1-Bromo-2,2-dimethylpropane: Lacks the methylsulfanyl group, making it less versatile in terms of oxidation reactions.
2-Bromo-2-methylpropane: A simpler structure with fewer functional groups, limiting its reactivity compared to this compound.
1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
The uniqueness of this compound lies in its combination of a bromine atom and a methylsulfanyl group, providing a wide range of chemical reactivity and applications in various fields of research.
属性
分子式 |
C8H17BrS |
|---|---|
分子量 |
225.19 g/mol |
IUPAC 名称 |
1-bromo-2,2-dimethyl-5-methylsulfanylpentane |
InChI |
InChI=1S/C8H17BrS/c1-8(2,7-9)5-4-6-10-3/h4-7H2,1-3H3 |
InChI 键 |
QKVFGEISUPBHNB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCSC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


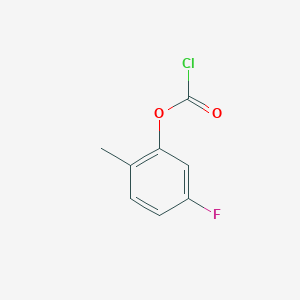
![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B13202603.png)
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
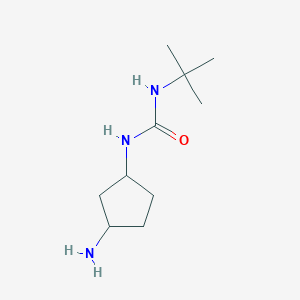
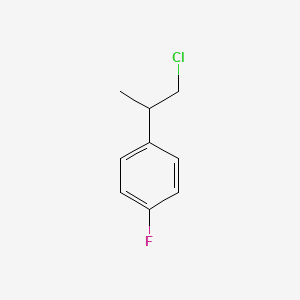
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)
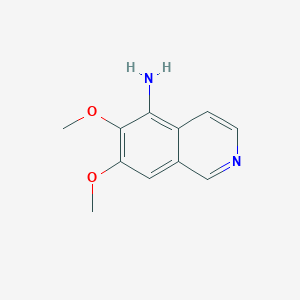
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)

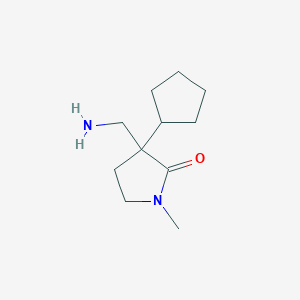
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)
